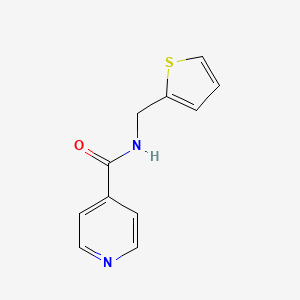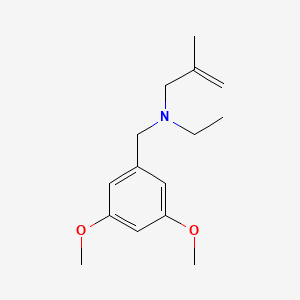
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 acts as a competitive inhibitor of the PKB/Akt pathway. It binds to the ATP-binding site of PKB/Akt, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the PKB/Akt pathway, leading to decreased cell survival and proliferation. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on specific pathways. It also has high selectivity for the PKB/Akt pathway, which reduces the likelihood of off-target effects. However, 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in cell culture experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One potential direction is to study its effects in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Méthodes De Synthèse
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized using a multi-step organic synthesis method. The first step involves the synthesis of 2-methyl-4H-chromen-4-one, which is then reacted with 4-fluorophenol to obtain 3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one. The final step involves the addition of 6-ethyl and 7-methoxy groups to obtain 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Applications De Recherche Scientifique
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been extensively studied for its potential therapeutic applications in cancer treatment. The PKB/Akt pathway is known to play a crucial role in cell survival, proliferation, and migration, and its dysregulation has been implicated in various types of cancer. 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to inhibit the PKB/Akt pathway, leading to decreased cell survival and proliferation in cancer cells.
Propriétés
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)19(18(15)21)24-14-7-5-13(20)6-8-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXJXJNDVSYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)

![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
